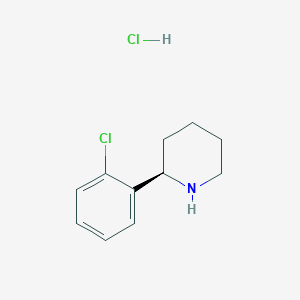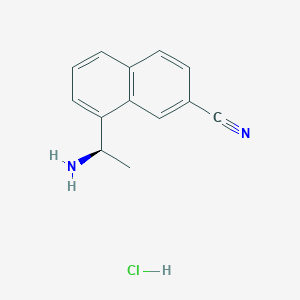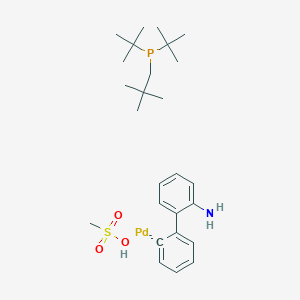
(R)-2-(2-Chlorophenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(2-Chlorophenyl)piperidine hydrochloride (also known as R-2-CPP-HCl) is an organic compound belonging to the class of piperidines. It is a white to off-white crystalline solid that is soluble in water and ethanol. R-2-CPP-HCl is a powerful agonist of the serotonin 5-HT2A receptor, making it a valuable tool for research into the biochemical and physiological effects of serotonin in the body. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.
Applications De Recherche Scientifique
R-2-CPP-HCl is widely used in scientific research as an agonist of the serotonin 5-HT2A receptor. It is used to study the biochemical and physiological effects of serotonin in the body, as well as its role in various neurological and psychiatric disorders. It is also used in laboratory experiments to study the effects of serotonin on various physiological systems.
Mécanisme D'action
R-2-CPP-HCl binds to the serotonin 5-HT2A receptor, activating it and causing it to release serotonin. This causes a cascade of biochemical and physiological effects, depending on the specific receptor and its location in the body. For example, activation of the 5-HT2A receptor in the brain can lead to increased alertness, improved memory, and improved mood.
Biochemical and Physiological Effects
R-2-CPP-HCl has a variety of biochemical and physiological effects. Activation of the 5-HT2A receptor can lead to increased alertness, improved memory, and improved mood. It can also cause changes in appetite, sleep, and sexual behavior. In addition, activation of the 5-HT2A receptor can lead to increased production of neurotransmitters such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
R-2-CPP-HCl has several advantages for laboratory experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it a powerful tool for studying the biochemical and physiological effects of serotonin. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, R-2-CPP-HCl also has some limitations. It can be difficult to store, since it is sensitive to light and moisture. In addition, there is a potential for toxicity, so it should be handled with care.
Orientations Futures
There are several potential future directions for research using R-2-CPP-HCl. One potential direction is to study the effects of serotonin on various neurological and psychiatric disorders. Another potential direction is to study the effects of serotonin on various physiological systems, such as the cardiovascular system. Additionally, there is potential to study the effects of R-2-CPP-HCl on drug metabolism and drug transport. Finally, there is potential to study the effects of R-2-CPP-HCl on the development and progression of various diseases, such as cancer and Alzheimer’s disease.
Méthodes De Synthèse
R-2-CPP-HCl is synthesized through a two-step process. The first step involves the reaction of 2-chlorophenylpiperidine with phosphorous oxychloride, resulting in the formation of 2-(2-chlorophenyl)piperidin-4-yloxychloride. This intermediate can then be hydrolyzed with hydrochloric acid to form the final product, (R)-2-(2-chlorophenyl)piperidine hydrochloride.
Propriétés
IUPAC Name |
(2R)-2-(2-chlorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLCRQHGUYZXTL-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-Chlorophenyl)piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)










